N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
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Description
N'-(3,4-dimethylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N1-(3,4-dimethylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide and related compounds have been shown to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are crucial for creating bonds between (hetero)aryl bromides and anilines or secondary amines, facilitating the synthesis of complex organic molecules, including pharmaceutically relevant compounds. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related ligand, has proven very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines at low catalyst loadings and temperatures, indicating the potential utility of similar compounds in catalytic processes (Bhunia, Kumar, & Ma, 2017).
Structural Analysis and Reactivity
The structure and reactivity of compounds bearing resemblance to N1-(3,4-dimethylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide have been a subject of investigation. For example, studies on the structure of related molecules, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, provide insights into their conformation and potential reactivity patterns, which are essential for understanding their behavior in various chemical environments and potential biological activities (Igonin et al., 1993).
Potential Biological Interactions
Research into the interactions of related compounds with biological targets, such as receptors, highlights the potential of N1-(3,4-dimethylphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide in contributing to the development of new therapeutic agents. The study of compounds like GSK1059865, which targets orexin-1 receptor mechanisms to modulate compulsive food consumption, demonstrates the relevance of structurally similar molecules in exploring new pharmacological treatments for various disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-3-4-18(11-15(14)2)23-20(26)19(25)22-12-16-5-8-24(9-6-16)21(27)17-7-10-28-13-17/h3-4,7,10-11,13,16H,5-6,8-9,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGDKCFOAQZIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.